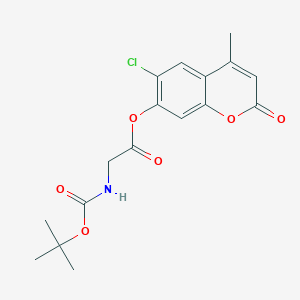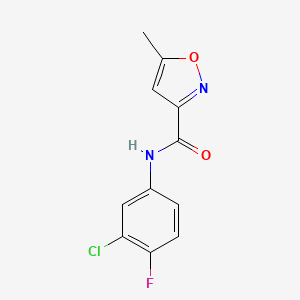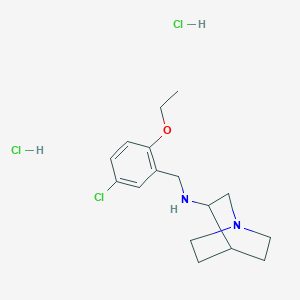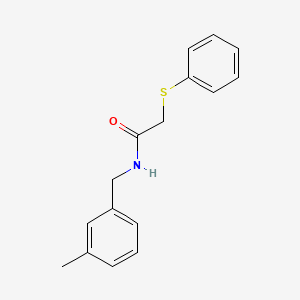![molecular formula C17H13F3N4S B4709411 3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione](/img/structure/B4709411.png)
3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione
Overview
Description
3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions:
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halides, organometallic reagents
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl rings or the triazole core.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, triazole derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The specific biological activities of 3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione would need to be determined through experimental studies.
Medicine
In medicine, compounds with similar structures have been investigated for their therapeutic potential. This compound may exhibit pharmacological activities such as anti-inflammatory, antifungal, or antiviral effects.
Industry
In industry, triazole derivatives are used in the production of agrochemicals, dyes, and polymers. This compound could potentially find applications in these areas as well.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione would depend on its specific interactions with biological targets. Triazole derivatives often act by inhibiting enzymes or interfering with cellular processes. The molecular targets and pathways involved would need to be elucidated through biochemical and pharmacological studies.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound of the triazole family, known for its antifungal and antimicrobial properties.
Fluconazole: A triazole antifungal medication used to treat fungal infections.
Voriconazole: Another triazole antifungal agent with a broad spectrum of activity.
Uniqueness
The uniqueness of 3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Properties
IUPAC Name |
3-(4-methylphenyl)-4-[[2-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4S/c1-11-6-8-12(9-7-11)15-22-23-16(25)24(15)21-10-13-4-2-3-5-14(13)17(18,19)20/h2-10H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAFVBUBJVELKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-ETHYLPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE](/img/structure/B4709340.png)
![2-(3-chlorophenyl)-4-{[4-(2-furoyl)-1-piperazinyl]carbonyl}-3-methylquinoline](/img/structure/B4709344.png)

![2-[(4-iodobenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4709356.png)

![(5Z)-2-(4-Butoxyphenyl)-5-{[4-(diethylamino)phenyl]methylidene}-5H,6H-[1,2,4]triazolo[3,2-B][1,3]thiazol-6-one](/img/structure/B4709365.png)
![5-[(4-chloro-3-{[(3-chloro-4-methylphenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4709369.png)



![2-[[5-(4-chlorophenyl)-4-propyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B4709408.png)
![N-benzyl-N-[[3-(4-bromophenyl)-1-(2-cyanoethyl)pyrazol-4-yl]methyl]benzamide](/img/structure/B4709425.png)

